3-DIETHYLAMINOPHENOL chemical properties and structure
3-DIETHYLAMINOPHENOL chemical properties and structure
An In-depth Technical Guide to 3-DIETHYLAMINOPHENOL
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. 3-Diethylaminophenol (CAS No. 91-68-9) is a significant organic compound, serving as a versatile precursor in the synthesis of a wide array of molecules, including fluorescent dyes and pharmaceutical agents.[1][2][3] This document provides a detailed overview of its chemical properties, structure, synthesis, and applications.
Chemical Structure and Identification
3-Diethylaminophenol is an aromatic compound containing both a hydroxyl and a diethylamino functional group substituted on a benzene (B151609) ring at positions 1 and 3, respectively.
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IUPAC Name: 3-(diethylamino)phenol[4]
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Synonyms: N,N-Diethyl-m-aminophenol, m-(Diethylamino)phenol[4][5]
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InChI: 1S/C10H15NO/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3[4][6]
Physicochemical Properties
The physical and chemical properties of 3-diethylaminophenol are summarized in the table below. The appearance of the compound can vary from a colorless to light yellow liquid to a solid in shades of grey, brown, rose, or red, depending on its purity.[1][2][10]
| Property | Value |
| Molecular Weight | 165.23 g/mol [2][4][6] |
| Melting Point | 69-73 °C[2][5][6] (also reported as 27-29 °C and 78 °C)[1][7][8] |
| Boiling Point | 276-280 °C at 760 mmHg[7][8] (also reported as 170 °C at 15 mmHg)[5][6][11] |
| Solubility | Soluble in ethanol, ether, and alkali solutions; slightly soluble in petroleum hydrocarbons.[7] Water solubility is low (<0.1 g/100 mL at 20.5 °C).[1][12] |
| pKa | 10.08 ± 0.10 (Predicted)[1][10][12] |
| Flash Point | 141 °C / 285.8 °F[5][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 3-diethylaminophenol.
| Spectrum Type | Details |
| Mass Spec | Top m/z peaks reported at 150, 165, and 122.[4] |
| IR | FTIR (KBr-Pellet), ATR-IR, and Vapor Phase IR spectra are available.[4] |
| ¹³C NMR | Spectral data is available for structural elucidation.[13] |
| ¹H NMR | Spectral data is available for structural elucidation.[14] |
| UV-VIS | Spectral data is available.[4] |
Reactivity and Stability
Stability: The compound is stable under normal temperatures and pressures but is noted to be sensitive to air and heat.[1][5] It should be stored in a refrigerator under an inert atmosphere.[1][10]
Reactivity: 3-Diethylaminophenol exhibits dual reactivity due to its two functional groups.
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Phenolic Reactivity: The hydroxyl group makes it a weak organic acid, capable of reacting with bases.[4][10][12] It can undergo reactions typical of phenols, such as sulfonation and nitration.[10][12]
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Amine Reactivity: The diethylamino group imparts basic properties, allowing it to neutralize acids to form salts in exothermic reactions.[4][10]
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Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, acid halides, anhydrides, isocyanates, and peroxides.[4][5][10]
Experimental Protocols: Synthesis
Multiple synthetic routes to 3-diethylaminophenol have been reported. Below are two common methodologies.
Method 1: Sulfonation of Diethylaniline followed by Alkali Fusion
This classic method involves the sulfonation of diethylaniline and subsequent fusion with sodium hydroxide (B78521) to introduce the hydroxyl group.
Protocol:
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Sulfonation: 150 g of oleum (B3057394) (containing 30% sulfur trioxide) is heated to 100 °C in a round-bottom flask. Diethylaniline is added dropwise over 30 minutes. Heating is continued until a sample, made alkaline and extracted with ether, shows no residual diethylaniline upon solvent evaporation.[15]
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Work-up: The reaction mixture is cooled and poured into 1 liter of water. It is nearly neutralized with calcium oxide, and the resulting calcium sulfate (B86663) is filtered off. Sodium carbonate is added to the filtrate to precipitate any remaining calcium salts.[15]
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Isolation of Sulfonate Salt: The solution containing the sodium salt of diethylaniline metasulfonic acid is filtered and evaporated to dryness.[15]
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Alkali Fusion: The dry sodium salt is gradually added to a molten mixture of one part sodium hydroxide and one-third part water, heated to 260-270 °C in a nickel crucible. The temperature is maintained for five minutes after the addition is complete.[15]
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Final Isolation: The cooled mass is extracted with water acidified with hydrochloric acid. The neutralized solution is then evaporated to a small volume to crystallize the 3-diethylaminophenol product.[15]
Method 2: Raney Nickel-Catalyzed Amination of Resorcinol (B1680541)
This method involves the direct amination of resorcinol with diethylamine (B46881) using a catalyst.
Protocol:
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Reaction Setup: Resorcinol (2.2 g, 20 mmol), diethylamine (30 mmol), and Raney Ni catalyst (110 mg) are added to a 100 ml autoclave with 50 ml of water as the solvent.[16]
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Hydrogenation: The air in the autoclave is purged and replaced with hydrogen gas, maintaining a pressure of 0.05 MPa.[16]
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Reaction: The mixture is heated rapidly to 200 °C and stirred at this temperature for 3 hours.[16]
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Extraction: After cooling to room temperature, the mixture is extracted with n-butyl acetate.[16]
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Purification: The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate, 3:1 v/v) to yield the final product.[16]
Applications in Research and Drug Development
3-Diethylaminophenol is not typically an active pharmaceutical ingredient (API) itself but is a crucial building block in the synthesis of more complex molecules.[3]
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Fluorescent Dyes: It is a key intermediate for producing a variety of dyes, including rhodamines (such as Rhodamine B), acid pink, and basic fuchsin.[1][2][17][18] It is also a starting reagent for the synthesis of Nile Red, a widely used fluorescent probe for biological research.[9][11]
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Pharmaceutical Synthesis: The compound serves as a precursor in multi-step syntheses of various pharmaceutical compounds and potential drug candidates.[1][3] Its structure allows for targeted modifications to build complex molecular architectures.[3]
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Organic Synthesis: It is used as a starting material for silyloxyanilines, which are sources of silyl (B83357) radicals used in photopolymerization studies.[9][11]
Safety and Handling
3-Diethylaminophenol is classified as acutely toxic if swallowed and can cause irritation to the eyes, respiratory system, and skin.[6][7]
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Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a respirator (such as a dust mask type N95), should be worn when handling the solid material.[5][6]
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Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes.[5][7]
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Storage: Store in a tightly sealed container in a refrigerator, as the material is sensitive to air, heat, and light.[1][5]
References
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- 13. 3-Diethylaminophenol(91-68-9) 13C NMR spectrum [chemicalbook.com]
- 14. 3-Dimethylaminophenol(99-07-0) 1H NMR spectrum [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
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